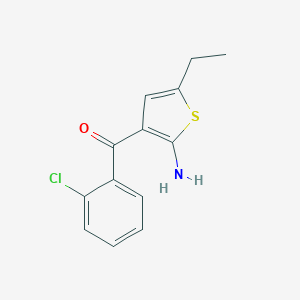

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Description

(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (CAS 50508-60-6) is a 2-aminothiophene derivative characterized by a thiophene ring substituted with an ethyl group at the 5-position and a 2-chlorophenylmethanone group at the 3-position. Its molecular formula is C₁₃H₁₂ClNOS, with a molecular weight of 265.76 g/mol. The compound crystallizes in the monoclinic P2₁/c space group, featuring intramolecular N–H⋯O hydrogen bonds that stabilize a six-membered planar ring conformation .

X-ray diffraction analysis reveals unit cell parameters of a = 10.6092(8) Å, b = 10.8355(8) Å, c = 11.1346(9) Å, β = 98.643(6)°, with intermolecular N–H⋯O interactions forming infinite chains along the b axis . The compound’s stability and packing behavior are influenced by these weak interactions, which are common in aromatic ketones with hydrogen-bonding substituents.

Propriétés

IUPAC Name |

(2-amino-5-ethylthiophen-3-yl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS/c1-2-8-7-10(13(15)17-8)12(16)9-5-3-4-6-11(9)14/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCCZAHPNNJKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90523879 | |

| Record name | (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50508-60-6 | |

| Record name | (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, with the CAS number 50508-60-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H12ClNOS

- Molecular Weight: 265.76 g/mol

- Purity: >98% (GC)

- Physical State: Solid

- Melting Point: 95.0 to 99.0 °C

Research indicates that compounds similar to (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone may exhibit their biological effects through interactions with specific receptors and enzymes. For instance, studies have highlighted the importance of the amino and keto groups in mediating biological activity, particularly in relation to adenosine receptors .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological potential:

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone:

Structural Analysis

The structural characteristics of (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone play a crucial role in its biological activity. X-ray crystallography has revealed that the molecular conformation allows for effective interaction with target sites within biological systems . The presence of intramolecular hydrogen bonds stabilizes the molecule and enhances its binding affinity.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds with similar structures to (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene possess activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anticancer Properties

The compound's structure suggests potential as an anticancer agent. Thiophene derivatives have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone could be effective against specific cancer cell lines, warranting further exploration in drug development .

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C19. These enzymes are crucial in drug metabolism, and their inhibition could lead to increased bioavailability of co-administered drugs . This property makes the compound valuable in pharmacokinetic studies.

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone is being explored for use in organic semiconductors. Its thiophene moiety contributes to charge transport capabilities, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Polymer Chemistry

The compound can serve as a monomer or additive in the synthesis of conducting polymers. Its incorporation into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials, which are crucial for applications in flexible electronics and sensors .

Environmental Applications

1. Environmental Toxicology

Toxicity assessments of (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone have been conducted to evaluate its environmental impact. Studies indicate that while it exhibits some toxicity towards aquatic organisms, its degradation products may be less harmful, suggesting a need for further investigation into its environmental fate and transport mechanisms .

2. Analytical Chemistry

The compound's distinct spectral properties allow it to be utilized as a standard reference material in analytical chemistry. It can aid in the calibration of instruments used for detecting similar compounds in environmental samples, enhancing the accuracy of pollutant quantification .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiophene derivatives demonstrated that (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Photovoltaic Applications

Research into organic solar cells incorporating this compound showed enhanced efficiency compared to devices using conventional materials. The optimized blend yielded a power conversion efficiency exceeding 10%, showcasing the compound's promise in renewable energy technologies .

Comparaison Avec Des Composés Similaires

Electronic and Steric Effects

Hydrogen Bonding and Solubility

- The acetamide derivative (CAS 50508-89-9) exhibits additional N–H and C=O groups, enhancing aqueous solubility compared to the parent compound .

- Fluoro and methoxy substituents (CAS 882531-35-3) introduce polarity, improving membrane permeability while maintaining metabolic stability .

Theoretical and Experimental Findings

- Crystal Packing: The target compound’s intermolecular N–H⋯O chains along the b axis contrast with the orthorhombic packing of (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone, which forms chains along a .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, and how can reaction efficiency be monitored?

- Methodology : Utilize reflux conditions in ethanol with triethylamine as a catalyst, as demonstrated in analogous thiophene syntheses. Monitor reaction progress via thin-layer chromatography (TLC) to ensure completion. For purification, recrystallization from ethanol is recommended to obtain single crystals for structural validation .

Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design for this compound?

- Methodology : Calculate hydrophobic parameters (e.g., XlogP = 4) to predict solubility in organic solvents, which informs solvent selection for reactions or assays. Use computational tools like NIST Chemistry WebBook to validate thermochemical data and optimize conditions for stability during storage .

Advanced Research Questions

Q. What crystallographic techniques are most effective for resolving structural ambiguities in this compound?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with multi-scan absorption correction. For example, monoclinic systems (space group P21/c) can resolve bond angles (e.g., β = 91.559°) and confirm substituent orientation. Refinement using riding models for hydrogen atoms ensures accuracy in electron density maps .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR) while retaining bioactivity?

- Methodology : Modify the ethyl or chlorophenyl groups with substituents like methyl or methoxy, as seen in related thiophene-carbohydrazides. Use TLC and mass spectrometry to track synthetic intermediates. Validate purity via melting point analysis (e.g., mp 188–192°C for carboxylate derivatives) .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

- Methodology : Cross-reference experimental spectra with NIST databases to identify artifacts. For example, compare observed IR carbonyl stretches (≈1700 cm⁻¹) with computed values. Resolve ambiguities using high-resolution mass spectrometry (HRMS) or 2D NMR techniques like COSY/HSQC .

Q. What statistical approaches mitigate limitations in experimental variability, such as sample degradation or low pollution diversity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.